Structural and Physicochemical Distinction
Buergerinin B possesses a unique C9 skeleton with three hydroxyl groups and a δ-lactone ring, distinguishing it from other co-occurring iridoids like harpagide and aucubin [1]. Its specific physicochemical properties, such as its predicted lipophilicity (XLogP3-AA = -1.6), differ from comparators like harpagide (XLogP3-AA = -2.6) and aucubin (XLogP3-AA = -3.0) [2], directly impacting chromatographic separation and method development.
vs harpagide -2.6, aucubin -3.0
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) and Molecular Structure |
|---|---|
| Target Compound Data | C9H14O5; MW 202.20; XLogP3-AA = -1.6 [2] |
| Comparator Or Baseline | Harpagide (C15H24O10; MW 364.34; XLogP3-AA = -2.6), Aucubin (C15H22O9; MW 346.33; XLogP3-AA = -3.0) [2] |
| Quantified Difference | Buergerinin B is 1.0 unit more lipophilic than harpagide and 1.4 units more lipophilic than aucubin. |
| Conditions | Predicted data from PubChem database (computed by XLogP3-AA 3.0). |
Why This Matters
This distinct physicochemical profile ensures Buergerinin B can be resolved from other iridoids via reversed-phase HPLC, making it a definitive marker for botanical identification and quality control.
- [1] Lin, S.-J., Tan, C.-H., Jiang, S.-H., Li, Y.-M., & Zhu, D.-Y. (2006). C9‐Iridoids from Scrophularia buergeriana. Helvetica Chimica Acta, 89(11), 2789–2793. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91885076, Buergerinin B. Retrieved March 15, 2025 from https://pubchem.ncbi.nlm.nih.gov/compound/91885076. View Source
